6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole
Overview
Description
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of 3-Chloropropoxy Groups: The benzo[d]oxazole core is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired 3-chloropropoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropoxy groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.
Reduction Reactions: Products typically have reduced or removed chlorine atoms.
Scientific Research Applications
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-(4-methoxyphenyl)benzo[d]oxazole and 2-(4-chlorophenyl)benzo[d]oxazole share structural similarities.
Chloropropoxy Compounds: Compounds such as 3-chloropropoxybenzene and 3-chloropropoxyphenol have similar functional groups.
Uniqueness
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole is unique due to the presence of two 3-chloropropoxy groups attached to a benzo[d]oxazole core. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-chloropropoxy)-2-[4-(3-chloropropoxy)phenyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c20-9-1-11-23-15-5-3-14(4-6-15)19-22-17-8-7-16(13-18(17)25-19)24-12-2-10-21/h3-8,13H,1-2,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHAFIDPFOAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)OCCCCl)OCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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